molecular formula C7H7F3N2 B3040205 4-(Trifluoromethyl)benzene-1,3-diamine CAS No. 17139-64-9

4-(Trifluoromethyl)benzene-1,3-diamine

Cat. No. B3040205
CAS RN: 17139-64-9
M. Wt: 176.14 g/mol
InChI Key: ZCTYGKMXWWDBCB-UHFFFAOYSA-N
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Description

“4-(Trifluoromethyl)benzene-1,3-diamine” is a chemical compound with the molecular formula C7H7F3N2 . It is also known as “1,3-Diaminobenzotrifluoride” and "Benzene-1,2-diamine, 4-trifluoromethyl-" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the lithiation reaction of 1,3-bis(trifluoromethyl)benzene has been investigated . Another method involves the functionalization of 1,3-bis[(pentafluorobenzyl)oxy]benzene with 4-aminophenol .


Molecular Structure Analysis

The molecular structure of “this compound” can be determined using various techniques such as NMR and IR spectroscopy, high-resolution liquid chromatography-mass spectrometry, and single-crystal X-ray diffraction .

Scientific Research Applications

Synthesis and Properties of Soluble Polyimides

  • A study by Qiu et al. (2006) discusses the synthesis of new fluorinated diamine monomers, including isomers of 4-(Trifluoromethyl)benzene-1,3-diamine. These monomers are used to create a series of organosoluble polyimides. The trifluoromethyl substituents significantly impact the polyimides' solubility, thermal, optical, and gas permeability properties. This research highlights the valuable role of such diamines in developing advanced polymeric materials with enhanced properties (Qiu et al., 2006).

Development of Light-Colored Fluorinated Polyimides

  • Jang et al. (2007) synthesized a fluorinated diamine, closely related to this compound, and used it to create fluorinated aromatic polyimides. These polyimides exhibit exceptional thermal stability, low dielectric constants, and excellent optical properties, making them ideal for optoelectronics applications (Jang et al., 2007).

Applications in Fluoro-Polyimides Synthesis

  • Xie et al. (2001) explored the synthesis of soluble fluoro-polyimides using a fluorine-containing aromatic diamine similar to this compound. These polyimides exhibit high thermal stability, low moisture absorption, and high hygrothermal stability, indicating their potential for high-performance applications (Xie et al., 2001).

Optical and Dielectric Characterization of Fluorinated Polyimides

  • Banerjee et al. (2003) studied novel diamine monomers, including derivatives of this compound, for synthesizing fluorinated polyimides. These polyimides demonstrated high thermal stability, low water absorption rates, and low dielectric constants, suitable for applications in the electronics industry (Banerjee et al., 2003).

Role in Synthesis of Soluble Fluorinated Poly(Ether Imide)s

  • Liu et al. (2008) synthesized new fluorinated diamine monomers related to this compound for producing poly(ether imide)s (PEIs). These PEIs displayed high glass transition temperatures, thermal stability, and optical transparency, making them suitable for advanced material applications (Liu et al., 2008).

properties

IUPAC Name

4-(trifluoromethyl)benzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)5-2-1-4(11)3-6(5)12/h1-3H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTYGKMXWWDBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101283098
Record name 4-(Trifluoromethyl)-1,3-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101283098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17139-64-9
Record name 4-(Trifluoromethyl)-1,3-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17139-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethyl)-1,3-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101283098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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